Methylnissolin-3-O-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

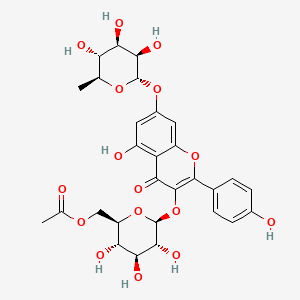

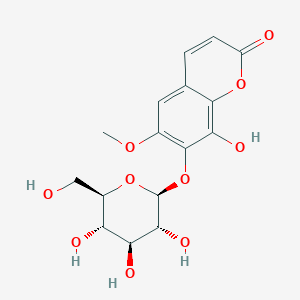

Methylnissolin-3-O-glucoside, also known as Methylnissolin-3-O-β-D-glucoside, is a flavonoid derived from the roots of Astragalus membranaceus . It has been found to have anti-inflammatory effects .

Synthesis Analysis

The synthesis of this compound involves the use of ultra-high-performance liquid chromatography coupled with quadruple time-of-flight mass spectrometry (UPLC-Q-TOF-MS) . In the positive ion mode, this compound produced an [M + H] + ion at m/z 463.1601 (0.65 ppm, C 23 H 26 O 10); the fragment ion m/z 301.1086 showed an ionized peak corresponding to the ion m/z 463.1601 losing a glucose group .Molecular Structure Analysis

This compound has a molecular formula of C23H26O10 . It produced an [M + H] + ion at m/z 463.1601 in the positive ion mode . The molecule contains a total of 63 bonds, including 37 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 ether .Physical And Chemical Properties Analysis

This compound has a molecular weight of 462.44700 g/mol . It has a density of 1.456±0.06 g/cm3 at 20 °C, 760 mmHg . Its boiling point is 646.3±55.0 °C at 760 mmHg .Scientific Research Applications

Isolation from Traditional Medicinal Plants : MNG has been isolated from plants like Astragalus mongholicus, known for their traditional medicinal properties (Subarnas, Oshima, & Hikino, 1991).

Anti-inflammatory Properties : Research indicates that MNG and related compounds show significant inhibitory effects on pro-inflammatory cytokine production, suggesting potential anti-inflammatory applications (Li et al., 2014).

Obesity and Inflammation : MNG has demonstrated beneficial effects on obesity-induced inflammatory responses in adipocyte-macrophage co-culture. It inhibits lipid accumulation and production of proinflammatory cytokines, indicating potential for obesity treatment (Lee et al., 2022).

Hepatoprotective Effects : Studies have found that MNG shows notable anti-inflammatory effects and may play a vital role in hepatoprotective applications, particularly in conditions like acute liver injury (Aobulikasimu et al., 2022).

Future Directions

The potential of Methylnissolin-3-O-glucoside in the treatment of various conditions, particularly those involving inflammation, is a promising area for future research. Its presence in traditional Chinese medicine prescriptions that have been applied to the clinical treatment of diseases like COVID-19 suggests potential therapeutic applications .

Mechanism of Action

Target of Action

Methylnissolin-3-O-glucoside, a flavonoid from the roots of Astragalus membranaceus, is known for its anti-inflammatory effects . .

Mode of Action

It is known that flavonoids, the class of compounds to which this compound belongs, often exert their effects by modulating the activity of various enzymes and cell receptors .

Biochemical Pathways

Flavonoids are known to interact with a wide range of biochemical pathways, often exerting antioxidant, anti-inflammatory, and anticancer effects .

Pharmacokinetics

A study has reported the detection of this compound in vivo, suggesting that it is absorbed and distributed in the body .

Result of Action

This compound has been reported to exhibit anti-inflammatory effects . This suggests that it may modulate the immune response and potentially reduce inflammation at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Methylnissolin-3-O-glucoside is known to interact with various biomolecules, contributing to its biochemical properties. It has been found to exert its effects through the Nrf2/HO-1 pathway, providing protection against oxidative damage

Cellular Effects

In cellular contexts, this compound has been observed to have significant effects on adipocyte-macrophage co-culture. It inhibits lipid accumulation and the production of proinflammatory cytokines such as interleukin 6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) . This suggests that this compound may influence cell function by modulating cell signaling pathways and gene expression related to inflammation and lipid metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Nrf2/HO-1 pathway. It protects cells against oxidative damage through this pathway

Metabolic Pathways

It is known to have anti-inflammatory effects , suggesting it may interact with enzymes or cofactors involved in inflammatory pathways. Detailed studies on its effects on metabolic flux or metabolite levels are lacking.

properties

IUPAC Name |

2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-28-14-6-5-11-13-9-30-15-7-10(3-4-12(15)20(13)33-21(11)22(14)29-2)31-23-19(27)18(26)17(25)16(8-24)32-23/h3-7,13,16-20,23-27H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIXSTFFMHVOMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the impact of chlormequat application on Methylnissolin-3-O-glucoside content in Astragali Radix?

A1: Research indicates that the application of chlormequat, a plant growth regulator, can significantly impact the levels of this compound in Astragali Radix (dried roots of Astragalus membranaceus). Specifically, increasing chlormequat concentrations lead to a decrease in this compound content. [, ] This reduction ranged from 22.18% to 41.69% depending on the chlormequat concentration used. []

Q2: How does this compound relate to other bioactive components in Astragali Radix when influenced by chlormequat?

A2: While chlormequat application negatively impacted this compound content, it led to increased levels of certain saponins like astragaloside I and II. [] This suggests a potential shift in the overall metabolic profile of Astragali Radix under the influence of chlormequat, impacting the relative proportions of different bioactive constituents.

Q3: Has this compound been identified in any traditional Chinese medicine formulas?

A3: Yes, this compound has been identified as a constituent in Fangji Huangqi Decoction (FHD), a traditional Chinese medicine formula. [] A study utilizing UHPLC-MS/MS successfully quantified this compound alongside 18 other bioactive compounds in FHD. [] This highlights the compound's presence in complex herbal preparations.

Q4: What analytical techniques are used to identify and quantify this compound in plant material or herbal preparations?

A4: Various analytical techniques have been employed to study this compound. These include:

- UPLC-QTOF-MS: Used for metabolic profiling and identification of this compound in Astragali Radix. []

- UFLC-MS/MS: Employed for accurate quantification of this compound alongside other active compounds. []

- UHPLC-MS/MS: Utilized for simultaneous determination of this compound and other constituents in complex herbal preparations like FHD. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B600528.png)